molecular formula C10H19ClN2O3 B12042701 Tert-butyl 2-((2-chloroethyl)amino)-1-methyl-2-oxoethylcarbamate CAS No. 1098653-19-0

Tert-butyl 2-((2-chloroethyl)amino)-1-methyl-2-oxoethylcarbamate

Cat. No.: B12042701
CAS No.: 1098653-19-0
M. Wt: 250.72 g/mol
InChI Key: KZIFNMASMYHZNV-UHFFFAOYSA-N
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Description

Tert-butyl 2-((2-chloroethyl)amino)-1-methyl-2-oxoethylcarbamate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a chloroethylamine moiety, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-((2-chloroethyl)amino)-1-methyl-2-oxoethylcarbamate typically involves multiple steps:

    Starting Materials: The synthesis begins with tert-butyl carbamate and 2-chloroethylamine hydrochloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Coupling Reaction: The tert-butyl carbamate is reacted with 2-chloroethylamine hydrochloride under anhydrous conditions to form the desired product.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and pH.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary amine derivative, while hydrolysis can produce the corresponding amine and carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-((2-chloroethyl)amino)-1-methyl-2-oxoethylcarbamate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of carbamate derivatives on biological systems. It may serve as a model compound for investigating enzyme inhibition and other biochemical processes.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties. Carbamate derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of tert-butyl 2-((2-chloroethyl)amino)-1-methyl-2-oxoethylcarbamate involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The carbamate group may also interact with enzymes, further modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-(2-chloroethyl)carbamate: Similar structure but lacks the 1-methyl-2-oxoethyl group.

    Ethyl 2-((2-chloroethyl)amino)-1-methyl-2-oxoethylcarbamate: Similar structure but with an ethyl group instead of a tert-butyl group.

    Methyl 2-((2-chloroethyl)amino)-1-methyl-2-oxoethylcarbamate: Similar structure but with a methyl group instead of a tert-butyl group.

Uniqueness

Tert-butyl 2-((2-chloroethyl)amino)-1-methyl-2-oxoethylcarbamate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1098653-19-0

Molecular Formula

C10H19ClN2O3

Molecular Weight

250.72 g/mol

IUPAC Name

tert-butyl N-[1-(2-chloroethylamino)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C10H19ClN2O3/c1-7(8(14)12-6-5-11)13-9(15)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,14)(H,13,15)

InChI Key

KZIFNMASMYHZNV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCCCl)NC(=O)OC(C)(C)C

Origin of Product

United States

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